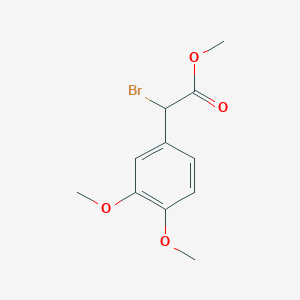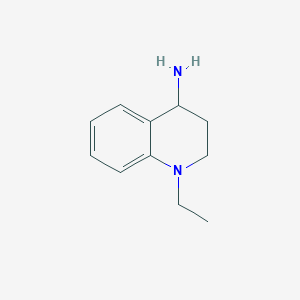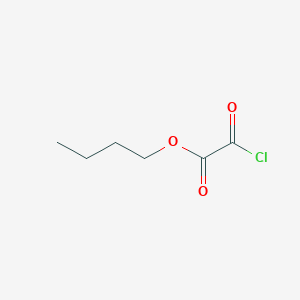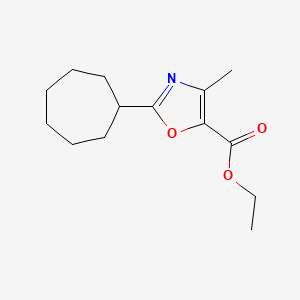
Ethyl 2-cycloheptyl-4-methyl-1,3-oxazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-cycloheptyl-4-methyl-1,3-oxazole-5-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered ring structures containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cycloheptyl-4-methyl-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes in the presence of a base . Another method involves the condensation of ethyl bromopyruvate with urea in ethanol under reflux conditions .
Industrial Production Methods
Industrial production methods for oxazole derivatives often involve the use of palladium-catalyzed direct arylation reactions. These methods allow for the regioselective arylation of oxazoles with various aryl and heteroaryl halides . The use of ionic liquids as solvents can improve the yield and purity of the final product .
化学反应分析
Types of Reactions
Ethyl 2-cycloheptyl-4-methyl-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be carried out using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of oxazole derivatives include palladium catalysts, bases like cesium carbonate, and oxidizing agents like iodine . Reaction conditions often involve refluxing in solvents such as ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation reactions can produce 2,5-disubstituted oxazoles, while oxidation reactions can yield oxazole-4-carboxylic acids .
科学研究应用
Ethyl 2-cycloheptyl-4-methyl-1,3-oxazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: Oxazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound can be used as a building block for the synthesis of new pharmaceuticals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Material Science: Oxazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
作用机制
The mechanism of action of ethyl 2-cycloheptyl-4-methyl-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .
相似化合物的比较
Similar Compounds
Similar compounds to ethyl 2-cycloheptyl-4-methyl-1,3-oxazole-5-carboxylate include other oxazole derivatives such as:
Macrooxazoles A-D: These are 2,5-disubstituted oxazole-4-carboxylic acid derivatives isolated from the fungus Phoma macrostoma.
Aleglitazar: An antidiabetic oxazole derivative.
Ditazole: A platelet aggregation inhibitor.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cycloheptyl and methyl groups may enhance its lipophilicity and membrane permeability, making it a valuable compound for drug development.
属性
分子式 |
C14H21NO3 |
|---|---|
分子量 |
251.32 g/mol |
IUPAC 名称 |
ethyl 2-cycloheptyl-4-methyl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C14H21NO3/c1-3-17-14(16)12-10(2)15-13(18-12)11-8-6-4-5-7-9-11/h11H,3-9H2,1-2H3 |
InChI 键 |
PDGWCALBMNORRP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N=C(O1)C2CCCCCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


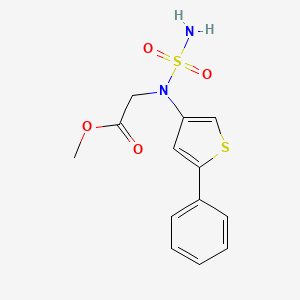
![4-{[2-(Methylcarbamoyl)pyridin-4-yl]oxy}benzoic acid](/img/structure/B13876302.png)
![[2-(4-Chlorophenyl)pyrimidin-5-yl]methanol](/img/structure/B13876307.png)
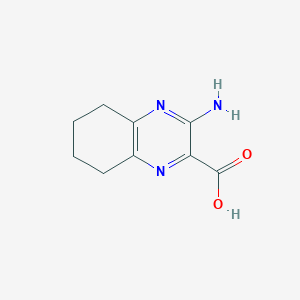
![1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one](/img/structure/B13876319.png)
![Tert-butyl 3-[3-(dimethylamino)prop-2-enoyl]pyrrolidine-1-carboxylate](/img/structure/B13876320.png)
![N-[4-[[7-(2-pyrrolidin-1-ylethoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13876321.png)
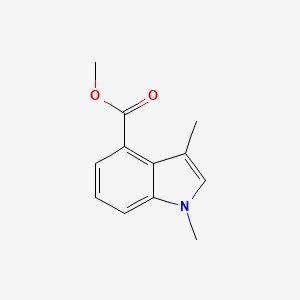
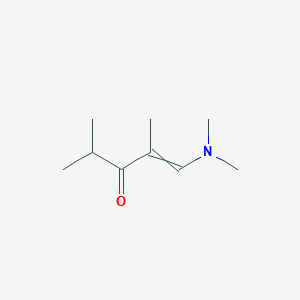
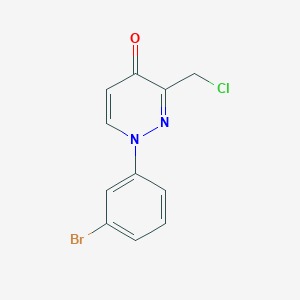
![N-naphthalen-2-yl-4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]benzamide](/img/structure/B13876351.png)
